Product packaging for 2-(2-Ethylhexyloxy)ethanol(Cat. No.:CAS No. 1559-35-9)

2-(2-Ethylhexyloxy)ethanol

Cat. No.: B072307
CAS No.: 1559-35-9
M. Wt: 174.28 g/mol
InChI Key: OHJYHAOODFPJOD-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical and Biochemical Research

In the realm of chemical and biochemical research, 2-(2-Ethylhexyloxy)ethanol serves as a versatile molecular tool. moleculardepot.com Its amphiphilic nature makes it a valuable component in various experimental setups. For instance, it is utilized in studies analyzing protein expression and lipid profiles in biological samples. smolecule.com The compound's ability to interact with both polar and non-polar environments facilitates the solubilization and manipulation of complex biological molecules.

One of the significant areas of research involves its role as a ligand in Ziegler-Natta catalysts. Specifically, it forms stable adducts with magnesium chloride (MgCl₂). researchgate.net Through the oxygen atoms of its alcohol and ether groups, this compound can form a chelated structure with MgCl₂, which is a critical component for catalysts used in ethylene (B1197577) polymerization. researchgate.net This chelation has been studied using IR and NMR spectroscopic methods, as well as molecular modeling, to understand the binding mode of the alcohol to the MgCl₂ support. researchgate.net

Furthermore, the compound's properties are being explored in the development of drug delivery systems. smolecule.com Its amphiphilic character is advantageous for encapsulating and transporting therapeutic agents. Research in this area includes its use in thermo-responsive polymeric micelles for the controlled delivery of cancer treatments. moleculardepot.com

Interdisciplinary Relevance and Industrial Context

The utility of this compound extends across multiple industrial sectors, demonstrating its interdisciplinary relevance. Its solvent properties are a key factor in its widespread application. It is capable of dissolving a wide range of organic compounds, which is beneficial for facilitating chemical reactions and formulating various products. xdbiochems.com

In the coatings and paints industry , it acts as a solvent that helps to dissolve resins, pigments, and other additives, ensuring a homogenous mixture for a smooth finish. boxa-solvents.com It also plays a role in controlling the drying time of paint by adjusting the evaporation rate of the solvent blend. boxa-solvents.com

As a surfactant , it is used to lower surface tension and enhance wetting properties. This makes it a valuable ingredient in cleaning products , where it aids in the removal of grease, oil, and dirt. xdbiochems.com Research has also focused on synthesizing derivatives of 2-ethylhexanol to create non-ionic and anionic surfactants with improved environmental compatibility.

In the cosmetics and personal care industry , it is used for its emulsifying and skin-conditioning effects. Its ability to form stable emulsions is crucial for the formulation of various creams and lotions.

The compound also functions as a plasticizer in polymer applications, contributing to the flexibility and durability of plastic and elastomer products. specialchem.com Furthermore, it serves as an intermediate in the synthesis of other chemical compounds.

PropertyValueSource
Molecular FormulaC₁₀H₂₂O₂ alfa-chemistry.comnih.gov
Molecular Weight174.28 g/mol moleculardepot.comalfa-chemistry.comnih.gov
IUPAC Name2-[(2-ethylhexyl)oxy]ethan-1-ol
Boiling Point229 °C alfa-chemistry.comsigmaaldrich.com
Density0.892 g/mL at 25 °C alfa-chemistry.comsigmaaldrich.com
Flash Point109 °C (closed cup) sigmaaldrich.com
Refractive Indexn20/D 1.435 alfa-chemistry.comsigmaaldrich.com

Overview of Current Research Landscape and Key Challenges

The current research landscape for this compound is focused on both fundamental understanding and the optimization of its applications. A significant area of investigation is its interaction with other chemical species, particularly in catalysis. The study of adduct formation with MgCl₂ for Ziegler-Natta catalysts is a prime example, with research aiming to control the structure and porosity of the resulting catalyst support material. researchgate.net

Another active research direction is the development of novel surfactants and emulsifiers derived from this compound. The goal is to create more effective and environmentally benign formulations for use in cleaning products and other applications.

In the biochemical and biomedical fields, research is exploring its potential in advanced drug delivery systems. Studies are investigating how its properties can be harnessed to create nanoparticles and micelles for the targeted and controlled release of pharmaceuticals. moleculardepot.com For example, its inclusion in PEG-PLGA matrices for conjugated polymer nanoparticles is being studied to improve their physicochemical properties and biocompatibility for imaging and therapeutic applications. moleculardepot.com

Despite its utility, there are key challenges in the research and application of this compound. One challenge is to fully elucidate its environmental fate and biodegradability. While some glycol ethers can be biodegradable, the rate depends on various environmental factors, and persistent compounds can pose environmental risks. boxa-solvents.com

A further challenge lies in optimizing synthesis and reaction conditions to maximize yield and purity while minimizing the formation of by-products. Research into reaction parameters such as temperature, solvents (like toluene (B28343) or heptane), and the use of phase-transfer catalysts is ongoing to improve the efficiency of processes involving this compound.

Finally, a comprehensive understanding of its biological activity at the cellular and molecular level is still developing. While it shows promise for antimicrobial and antioxidant properties, further research is needed to fully characterize its mechanisms of action and potential applications in pharmaceuticals and medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O2 B072307 2-(2-Ethylhexyloxy)ethanol CAS No. 1559-35-9

Properties

IUPAC Name

2-(2-ethylhexoxy)ethanol
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InChI

InChI=1S/C10H22O2/c1-3-5-6-10(4-2)9-12-8-7-11/h10-11H,3-9H2,1-2H3
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InChI Key

OHJYHAOODFPJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
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Related CAS

26468-86-0
Record name Polyethylene glycol 2-ethylhexyl ether
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DSSTOX Substance ID

DTXSID1041920
Record name 2-(2-Ethylhexyloxy)ethanol
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Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Clear colorless liquid with a mild odor of ether; [MSDSonline]
Record name Ethanol, 2-[(2-ethylhexyl)oxy]-
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Record name Ethylene glycol, mono(2-ethylhexyl) ether
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Vapor Pressure

0.02 [mmHg]
Record name Ethylene glycol, mono(2-ethylhexyl) ether
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CAS No.

1559-35-9, 26468-86-0
Record name Ethylene glycol mono-2-ethylhexyl ether
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Record name 2-(2-Ethylhexyloxy)ethanol
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Record name Ethanol, 2-[(2-ethylhexyl)oxy]-
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Record name 2-(2-Ethylhexyloxy)ethanol
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Record name 2-[(2-ethylhexyl)oxy]ethanol
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Record name Poly(oxy-1,2-ethanediyl), α-(2-ethylhexyl)-ω-hydroxy
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Record name 2-(2-ETHYLHEXYLOXY)ETHANOL
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Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2-(2-Ethylhexyloxy)ethanol

The synthesis of this compound, a glycol ether, is primarily achieved through alkoxylation reactions, where an alcohol is reacted with an epoxide. The parent alcohol for this compound is 2-ethylhexanol.

While esterification involves the reaction of an alcohol with a carboxylic acid to form an ester, the synthesis of this compound, which is an ether, relies on alkoxylation. The most direct alkoxylation strategy is the reaction of 2-ethylhexanol with ethylene (B1197577) oxide. In this process, the nucleophilic oxygen of the 2-ethylhexanol attacks the electrophilic carbon of the ethylene oxide ring, causing the ring to open and form the this compound molecule. This reaction extends the alcohol chain by an ethoxy group.

Another established method for synthesizing alkoxyethanols is based on the Williamson ether synthesis. This involves deprotonating an alcohol to form a more nucleophilic alkoxide, which then reacts with a halo-alkane. For this compound, this could theoretically involve the reaction of sodium 2-ethylhexoxide with 2-chloroethanol. However, the reaction of 2-ethylhexanol with ethylene oxide is the more common industrial approach. Sequenced propoxylation and ethoxylation of 2-ethylhexanol can also be employed to produce related, more complex nonionic surfactants. dtu.dk

The ethoxylation of 2-ethylhexanol is typically catalyzed to proceed at an efficient rate. Both alkaline and advanced catalyst systems are utilized in industrial processes.

Alkaline Catalysts: Potassium hydroxide (B78521) (KOH) is a classical alkaline catalyst used for this reaction. It functions by deprotonating the 2-ethylhexanol, increasing its nucleophilicity. The reaction is generally carried out at elevated temperatures, often between 60°C and 180°C. ippi.ac.ir The use of KOH typically results in a product with a wide distribution of homologues (molecules with varying numbers of ethoxy units).

Advanced Catalysts: More recent processes utilize advanced catalysts to achieve a narrower product distribution and higher selectivity. Dimetalcyanide (DMC) catalysts, such as zinc hexacyanocobaltate, represent a newer generation of catalysts for oxyalkylation. tue.nl These catalysts allow the reaction to be performed under milder conditions and yield a more defined product, which is advantageous for applications requiring high purity. Reaction optimization involves controlling parameters such as temperature, pressure, and the molar ratio of reactants to maximize the yield of the desired mono-ethoxylated product and minimize the formation of polyethylene (B3416737) glycol byproducts.

Table 1: Catalytic Systems and Conditions for Alkoxylation of 2-Ethylhexanol
Catalyst TypeExampleTypical Temperature RangeKey AdvantagesReference
AlkalinePotassium Hydroxide (KOH)60°C - 180°CCost-effective, well-established ippi.ac.irtue.nl
Dimetalcyanide (DMC)Zinc hexacyanocobaltateLower than alkaline catalystsNarrow homologue distribution, high selectivity tue.nl
Phase TransferTetra-n-butyl ammonium (B1175870) bromide (TBAB)30°C - 60°CUsed in related etherification syntheses nih.gov

Complexation and Adduct Formation Studies

The presence of both a hydroxyl group and an ether oxygen atom makes this compound a Lewis base, capable of donating electron pairs to coordinate with metal centers. This property is particularly relevant in the context of Ziegler-Natta catalysis.

In the field of olefin polymerization, high-activity Ziegler-Natta catalysts are often prepared using a magnesium chloride support. The performance of these catalysts is critically dependent on the activation of the MgCl₂ support, a process often achieved by treatment with Lewis bases, which are termed internal donors. mdpi.comnih.gov

This compound can function as an internal donor. The oxygen atoms of its hydroxyl and ether groups can coordinate to the Lewis acidic magnesium sites on the surface of MgCl₂ crystals. This interaction leads to the formation of a solid adduct, MgCl₂·n(Donor). This process is crucial as it causes a disordering of the layered MgCl₂ crystal structure, significantly increasing the surface area and creating suitable sites for the deposition of the titanium tetrachloride active species. tue.nlresearchgate.net While ethanol (B145695) is the most studied alcohol for this purpose, the principles of coordination are directly applicable to more complex alcohols like this compound. tue.nlresearchgate.netdntb.gov.uaresearchgate.net

The bidentate nature of this compound (having two potential donor oxygen atoms) allows for chelation, where both the hydroxyl and ether oxygens can coordinate to a single magnesium atom or bridge between adjacent magnesium atoms on the crystal lattice. This chelation can provide stability to specific, catalytically relevant surfaces of the MgCl₂ crystallites, such as the (110) and (104) lateral surfaces. nih.gov By binding to these surfaces, the internal donor prevents their reconstruction into inert forms and helps to create uniform, stereospecific active sites for polymerization once the titanium species is added.

The structural elucidation of these adducts is typically performed using techniques like X-ray Diffraction (XRD). XRD patterns of the MgCl₂-donor adducts show characteristic changes compared to pure MgCl₂, such as peak broadening and shifts, which indicate a decrease in crystallinity and the formation of a new, disordered solid phase essential for high catalytic activity. tue.nl

Derivatization and Polymerization Pathways

The terminal hydroxyl group of this compound is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives with tailored properties.

One significant derivatization pathway is esterification. For example, this compound can be reacted with acrylic acid, typically in the presence of an acid catalyst, to form 2-(2-ethylhexyloxy)ethyl acrylate (B77674). nih.gov This acrylate monomer contains a polymerizable double bond, allowing it to be used in the production of polymers and copolymers for applications in adhesives, coatings, and textiles.

Synthesis of Polymeric Derivatives, including Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylene vinylene] (MEH-PPV)

The compound this compound is a precursor for the 2-ethylhexyloxy side-chain that is crucial for the solubility of the widely studied conducting polymer, Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylene vinylene] (MEH-PPV). This solubility in common organic solvents is a key property that facilitates its use in fabricating organic electronic devices like organic photovoltaics (OPVs) and polymer light-emitting diodes (PLEDs).

The synthesis of MEH-PPV involves the polymerization of a monomer containing the characteristic methoxy (B1213986) and 2-ethylhexyloxy side chains. A common monomer precursor is 2,5-bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene. echemi.comuni.lubiotuva.com The synthesis of this monomer begins by attaching the 2-ethylhexyloxy group to a hydroquinone (B1673460) derivative, followed by chloromethylation. researchgate.net

Several polymerization routes are employed to synthesize MEH-PPV from its monomer.

Gilch Polymerization: This is a widely used method for producing high-quality poly(p-phenylene vinylene) (PPV) derivatives. sciepub.com The reaction involves the base-induced polymerization of an α,α'-dihalo-p-xylene derivative. In the case of MEH-PPV, the monomer 2,5-bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene is treated with a strong base like potassium tert-butoxide (KOtBu). semanticscholar.org The mechanism is believed to proceed via a radical chain growth pathway, initiated by the formation of a p-quinodimethane intermediate. semanticscholar.orgmonash.eduresearchgate.net Reaction conditions such as solvent and temperature can be varied to control the molecular weight of the resulting polymer. rsc.org

Heck Coupling: The Heck reaction provides an alternative route to construct the PPV polymer chain. This palladium-catalyzed cross-coupling reaction involves the reaction of an aromatic dihalide with a divinyl compound. lookchem.comorganic-chemistry.org It offers mild reaction conditions and typically leads to an all-trans geometry with fewer side reactions. nih.govwikipedia.org This method is particularly useful for preparing alternating copolymers.

Table 1: Comparison of MEH-PPV Synthesis Methods

Synthesis Route Catalyst/Reagent Key Features
Gilch Polymerization Strong base (e.g., potassium tert-butoxide) Proceeds via a p-quinodimethane intermediate; can be a radical or ionic mechanism depending on conditions. sciepub.comsemanticscholar.org
Heck Coupling Palladium catalyst (e.g., Pd(OAc)₂) Mild reaction conditions; good control over polymer geometry (all-trans); suitable for copolymers. lookchem.comnih.gov

Alkylation Reactions in Heterocyclic Compound Synthesis

While direct examples of this compound in the synthesis of heterocyclic compounds are not extensively documented, its chemical nature as a substituted glycol ether allows for its participation in analogous alkylation reactions. Glycol ethers can be converted into alkylating agents, typically alkyl halides or tosylates, which can then be used to introduce the ether-containing side chain onto a heterocyclic nucleus. This is a common strategy for modifying the properties, such as solubility and biological activity, of heterocyclic compounds.

The Williamson ether synthesis is a fundamental reaction that can be adapted for this purpose. masterorganicchemistry.comyoutube.comwikipedia.org In a hypothetical application, this compound could first be converted to a halide, such as 1-(2-chloroethoxy)-2-ethylhexane. This haloether could then serve as the electrophile in an SN2 reaction with a deprotonated nitrogen atom of a heterocycle, such as an imidazole (B134444) or pyrazole, to form the N-alkylated product. google.comnih.govreddit.combeilstein-journals.orgresearchgate.net

The alkylation of nitrogen-containing heterocycles is a well-established field:

Imidazoles: N-alkylation of imidazoles is a common synthetic procedure, often carried out by reacting the heterocycle with an alkyl halide in the presence of a base. google.comnih.gov

Pyrazoles: Pyrazoles can be selectively N-alkylated using various methods, including reactions with haloalkanes or under phase transfer catalysis conditions with reagents like ethylene chlorohydrin, a compound structurally related to halo-derivatives of glycol ethers. nih.govsemanticscholar.orgresearchgate.netresearchgate.netbeilstein-journals.org

Oxidation and Reduction Mechanisms of Related Glycol Ethers

The chemical reactivity of this compound is dictated by its two functional groups: a primary alcohol and an ether. The oxidation and reduction reactions primarily involve the primary alcohol moiety.

Oxidation Mechanisms: Primary alcohols, such as the one in this compound, can be oxidized to form aldehydes and subsequently carboxylic acids. ncert.nic.in The product obtained depends on the choice of the oxidizing agent and the reaction conditions.

Mild Oxidation to Aldehydes: Using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) under anhydrous conditions selectively oxidizes primary alcohols to aldehydes. reactionweb.iolibretexts.orgmasterorganicchemistry.comchemistrysteps.com The reaction proceeds via a chromate (B82759) ester intermediate, followed by an elimination step to form the carbon-oxygen double bond. libretexts.orgchemistrysteps.com In the case of this compound, this would yield 2-(2-ethylhexyloxy)acetaldehyde. The presence of water must be avoided to prevent the formation of a hydrate, which could be further oxidized. libretexts.orgmasterorganicchemistry.com

Strong Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as those used in the Jones oxidation (chromic acid, H₂CrO₄, generated from chromium trioxide in aqueous sulfuric acid), will oxidize a primary alcohol completely to a carboxylic acid. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comjk-sci.comorganicchemistrytutor.com The reaction first forms the aldehyde, which, in the aqueous acidic environment, is hydrated and then rapidly oxidized further to the corresponding carboxylic acid. organic-chemistry.orgalfa-chemistry.com For this compound, the final product would be 2-(2-ethylhexyloxy)acetic acid. The metabolism of ethylene glycol ethers in vivo also follows this pathway, where they are first converted to aldehydes and then to the corresponding alkoxyacetic acids. nih.gov

Reduction Mechanisms: Reduction in this context typically refers to the conversion of the oxidized products (aldehydes or carboxylic acids) back to the primary alcohol.

Reduction of Aldehydes: The aldehyde, 2-(2-ethylhexyloxy)acetaldehyde, can be readily reduced back to this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.inlibretexts.orgbritannica.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. libretexts.org A subsequent workup step with water or a dilute acid protonates the resulting alkoxide to yield the primary alcohol. libretexts.org

Table 2: Oxidation and Reduction Reactions of this compound

Reaction Type Reagent Initial Reactant Intermediate Product Final Product
Mild Oxidation Pyridinium Chlorochromate (PCC) This compound N/A 2-(2-Ethylhexyloxy)acetaldehyde reactionweb.iolibretexts.org
Strong Oxidation Jones Reagent (CrO₃/H₂SO₄) This compound 2-(2-Ethylhexyloxy)acetaldehyde 2-(2-Ethylhexyloxy)acetic acid wikipedia.orgorganic-chemistry.org
Reduction Sodium Borohydride (NaBH₄) 2-(2-Ethylhexyloxy)acetaldehyde Alkoxide intermediate This compound libretexts.orgbritannica.com

Analytical Chemistry and Characterization Techniques in Research

Spectroscopic Methods for Structural and Binding Analysis

Spectroscopic techniques are fundamental in confirming the identity and investigating the intermolecular interactions of 2-(2-Ethylhexyloxy)ethanol. Infrared and nuclear magnetic resonance spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity, while X-ray diffraction can reveal its three-dimensional structure in a crystalline state.

IR and NMR spectroscopy are powerful tools for the structural validation of this compound. IR spectroscopy identifies the key functional groups present in the molecule. Characteristic absorption peaks are observed around 3400 cm⁻¹ for the hydroxyl (O-H) group stretch and at 1100 cm⁻¹ for the ether (C-O-C) linkage stretch, confirming the compound's bifunctional nature.

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms. For this compound, the spectrum typically shows a multiplet in the δ 3.5–3.7 ppm range, corresponding to the protons of the central ethoxy group (–OCH₂CH₂O–), and another multiplet between δ 0.8–1.5 ppm, which is characteristic of the ethylhexyl group's protons.

These spectroscopic methods are also used to study the compound's role as a ligand in coordination complexes. In research on the formation of adducts with magnesium chloride (MgCl₂), IR and NMR studies revealed changes in the spectra upon complexation. researchgate.net A notable shift of the O-H signal by approximately 200 cm⁻¹ to a lower wavenumber in the IR spectrum indicates that the hydroxyl group is bound to the MgCl₂. researchgate.net Similarly, shifts in the NMR signals for protons adjacent to the ether and alcohol oxygen atoms confirm that these sites are involved in forming a chelated structure with magnesium. researchgate.net

Table 1: Key Spectroscopic Data for this compound

Technique Feature Characteristic Signal/Peak Reference
Infrared (IR) O-H Stretch ~3400 cm⁻¹
Infrared (IR) C-O-C Stretch ~1100 cm⁻¹
¹H NMR –OCH₂CH₂O– Protons δ 3.5–3.7 ppm

Single-crystal X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in characterizing adducts of this compound, particularly in the context of Ziegler-Natta catalyst development where it can act as an internal electron donor. researchgate.net

A study on the complex formed between MgCl₂ and this compound successfully used single-crystal X-ray analysis to resolve its structure. researchgate.netscribd.com The analysis revealed that two molecules of this compound coordinate to a single magnesium ion, forming a chelated structure. researchgate.net The binding occurs through the oxygen atoms of both the hydroxyl and the ether groups of each molecule. researchgate.net This chelation was further confirmed by the presence of two water molecules also bound to the magnesium center. researchgate.net In related research, X-ray diffraction (XRD) has also been used to characterize the crystallite size of the MgCl₂ support material in catalysts prepared using this alcohol. scispace.com

Chromatographic and Mass Spectrometric Applications

Chromatographic methods coupled with mass spectrometry are vital for separating, identifying, and quantifying this compound, even in trace amounts within complex matrices.

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. In the field of phytochemical research, it serves to identify the chemical constituents of plant extracts. A study investigating the ethanolic extract of the Musa ornata pseudo-stem utilized GC-MS to analyze its composition. botanyjournals.com The analysis identified this compound as one of the diverse range of compounds present in the plant material. botanyjournals.com

The identification was based on the compound's mass spectrum and its retention time in the gas chromatograph. In this specific analysis, using a GC-2010 system, this compound was detected with a retention time of 11.896 minutes, distinguishing it from other components in the extract. botanyjournals.com The NIST library also contains reference GC-MS data for this compound, with a top peak at m/z 45. nih.gov

Table 2: GC-MS Identification of this compound in Musa ornata

Analytical System Parameter Value Reference
GC-2010 Retention Time 11.896 min botanyjournals.com

LC-MS/MS is a highly sensitive and selective analytical method used for the quantitative analysis of compounds in various samples. While direct LC-MS/MS applications for this compound itself are not extensively detailed in the provided context, the technique has been successfully applied to its derivatives. d-nb.info

For instance, an LC-MS/MS method was developed and validated for the quantitative analysis of several hydrophobic N-alkyloxypyridinecarboximidamides, including N-(2-ethylhexyloxy)pyridine-carboximidamide isomers. d-nb.info This method demonstrated excellent sensitivity for these derivatives, achieving a limit of detection (LOD) between 0.013 and 0.025 ng/mL and a limit of quantification (LOQ) ranging from 0.1 to 0.25 ng/mL. d-nb.info The high accuracy of the method was confirmed with average recovery values between 97.72% and 101.06%. d-nb.info Such research showcases the capability of LC-MS/MS for the precise quantification of compounds containing the 2-ethylhexyloxy moiety, a methodology that is applicable for monitoring its presence in reaction mixtures or as a trace impurity. d-nb.infonih.gov

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. The 2-ethylhexyloxy group is often incorporated into polymers to enhance solubility and modify properties. koreascience.krscholaris.ca GPC is essential for characterizing these polymers.

In the development of waterborne coating compositions, this compound can be used as a reactive coalescent. google.comepo.org GPC is employed to determine the weight average molecular weight (Mw) of the latex polymers in these formulations, which can range from 1,000 to 1,000,000 g/mol . google.comepo.org Similarly, GPC was used to characterize conjugated PPV-derived copolymers containing a 2-ethylhexyloxynaphthalene unit. koreascience.kr The analysis showed that the copolymers had high weight-average molecular weights (Mw) ranging from 246,000 to 475,000 g/mol , with polydispersity index (PDI) values between 1.3 and 2.1. koreascience.kr This data is critical for correlating the polymer's molecular weight with its performance, for example, in organic light-emitting diodes (OLEDs). scholaris.ca

Table 3: List of Compounds

Compound Name
This compound
Magnesium chloride
N-(2-ethylhexyloxy)pyridine-3-carboximidamide
2-(2-chloroethoxy)ethanol
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Fenofibric acid
Titanium (IV) chloride
Triethyl aluminum
Cyclohexyl methyl dimethoxy silane
Diethyl aluminum chloride

Surface and Interfacial Activity Measurements

The evaluation of this compound and its derivatives as surface-active agents is fundamentally reliant on tensiometric measurements. While 2-ethylhexanol (2-EH) itself exhibits weak amphiphilic properties, its derivatives, particularly those synthesized through sequenced propoxylation and ethoxylation, demonstrate unique and effective interfacial activity. nih.govnih.govresearchgate.net Research has focused on transforming the competitively priced 2-EH into innovative nonionic surfactants with significant application potential. nih.govnih.govresearchgate.net

The primary technique for characterizing the surfactant properties of these compounds is tensiometry, which measures surface and interfacial tension. mdpi.com In detailed studies, the equilibrium surface tension of aqueous solutions of 2-EH derivatives at the air/water interface is precisely measured. researchgate.netmdpi.com A common apparatus for this is a force tensiometer, such as the KSV Sigma 701, which employs the du Noüy ring method with a measurement accuracy of ±0.01 mN/m. nih.govresearchgate.netmdpi.com Measurements are typically conducted at a controlled temperature, for instance, 25 °C, maintained by a thermostatic bath. nih.gov

The process involves measuring the surface tension (γ) of solutions with increasing concentrations of the surfactant. nih.gov The resulting data are plotted as surface tension versus the logarithm of the concentration, creating a surface tension isotherm. nih.govmdpi.com These isotherms characteristically show a linear decrease in surface tension as the surfactant concentration increases. nih.gov This trend continues until a specific point is reached where the surfactant molecules begin to aggregate in the bulk solution to form micelles. nih.govmdpi.com This concentration is known as the critical micelle concentration (CMC). nih.govmdpi.com Beyond the CMC, the surface tension remains relatively constant or changes slope slightly. nih.gov The CMC is a crucial parameter for evaluating surfactant efficiency, as it represents the minimum concentration required to achieve the maximum reduction in surface tension. mdpi.com

Detailed Research Findings

Research into nonionic surfactants derived from 2-ethylhexanol has provided significant data on their surface activity. Studies have systematically synthesized and characterized various 2-ethylhexyl alcohol polyalkoxylates, including those with both ethoxylation (EHEₙ) and sequential propoxylation and ethoxylation (EHPₘEₙ). nih.gov The tensiometric evaluation of these compounds reveals how modifications to their molecular structure, such as the length of the polyoxyethylene chain, influence their surfactant properties. nih.govnih.gov

The values for critical micelle concentration (CMC) and the surface tension at the CMC (γCMC) are key indicators of a surfactant's performance. For instance, the modification of 2-ethylhexanol by adding propylene (B89431) oxide (PO) and ethylene (B1197577) oxide (EO) blocks results in effective, low-foaming nonionic surfactants. nih.govnih.gov The data gathered allows for a direct comparison of the performance of these novel surfactants against each other and against established commercial surfactants. nih.gov

The following tables present data from tensiometric evaluations of various 2-ethylhexanol derivatives.

Table 1: Surface Activity Parameters of 2-Ethylhexanol (2-EH) Ethoxylates and Alkoxylates

This table shows the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC) for various nonionic surfactants derived from 2-ethylhexanol. The data illustrates the effect of adding propylene oxide (P) and ethylene oxide (E) units on surfactant efficiency.

SurfactantAverage Polyaddition Degree (m, n)CMC (mol/L)Surface Tension at CMC (γCMC) (mN/m)
EHEₙ Series
EHE₇m=0, n=71.8 x 10⁻⁴29.5
EHPₘEₙ Series
EHP₁E₅m=1, n=51.3 x 10⁻⁴30.2
EHP₁E₉m=1, n=92.1 x 10⁻⁴33.1
EHP₂E₅m=2, n=58.0 x 10⁻⁵31.5
EHP₂E₉m=2, n=91.5 x 10⁻⁴34.2
EHP₃E₅m=3, n=55.0 x 10⁻⁵32.8
EHP₃E₉m=3, n=91.1 x 10⁻⁴35.1
Data sourced from studies on 2-ethylhexanol derivatives as nonionic surfactants. nih.gov

Toxicological Investigations and Human Health Risk Assessment

Acute Toxicity Profiling and Mechanistic Insights

The acute toxicity of 2-(2-Ethylhexyloxy)ethanol has been evaluated through both oral and dermal exposure routes. In animal studies, the compound is classified as harmful if swallowed and harmful in contact with skin. industrialchemicals.gov.ausdsmanager.com The median lethal dose (LD50) following oral administration in female rats has been determined to be 738 mg/kg body weight. industrialchemicals.gov.auchemicalbook.com For dermal exposure, the LD50 is reported as 721 mg/kg body weight. industrialchemicals.gov.au

Manifestations of toxicity observed following acute oral exposure included sluggishness, unsteady gait, and a prostrated appearance. industrialchemicals.gov.au Dermal exposure resulted in similar signs, including salivation, sluggishness, and an unsteady gait, as well as skin irritation, ulceration, and a comatose appearance. industrialchemicals.gov.au The substance is also noted to cause severe skin burns. sdsmanager.comchemicalbook.com

Acute Toxicity Values for this compound

Exposure PathwaySpeciesValueReference
OralRat (female)LD50 = 738 mg/kg bw industrialchemicals.gov.auchemicalbook.com
DermalNot SpecifiedLD50 = 721 mg/kg bw industrialchemicals.gov.au

Investigations into the effects of inhalation exposure indicate that this compound has low acute toxicity via this route. industrialchemicals.gov.au In studies conducted on rodents, no lethality or other toxic effects were observed at concentrations greater than 85 ppm. industrialchemicals.gov.au Furthermore, unlike some other monoethylene glycol ethers, there is no evidence to suggest that this compound causes respiratory irritation following acute or repeated inhalation exposure. industrialchemicals.gov.au

A notable toxicological characteristic of some monoethylene glycol ethers, such as 2-butoxyethanol (B58217), is their potent haemolytic activity. industrialchemicals.gov.auresearchgate.net However, this compound is not considered to be as potent a haemolytic agent. industrialchemicals.gov.au Acute toxicity studies did not show signs consistent with haemolysis, which are typically observed with other related compounds. industrialchemicals.gov.au Research indicates that the haemolytic effect of ethylene (B1197577) glycol monoalkyl ethers is related to their chemical structure, particularly the length of the carbon chain. researchgate.net The haemolytic action of 2-butoxyethanol has been shown to be significantly higher than that of 2-ethoxyethanol (B86334) and 2-methoxyethanol (B45455). researchgate.net

Repeat Dose Toxicity and Systemic Effects

Data from a repeat dose inhalation study provided insights into the systemic effects of this compound. In this study, changes to liver enzymes were noted at the highest dose level administered. industrialchemicals.gov.au However, these enzymatic changes were not accompanied by histologic alterations in the liver or kidneys. industrialchemicals.gov.au No effects on red blood cells were observed in the repeat-dose study. industrialchemicals.gov.au PubChem's Haz-Map identifies it as a secondary hepatotoxin, indicating a potential for toxic effects based on human ingestion poisoning cases or animal experiments. nih.gov

Exposure to this compound can lead to neurological effects. It is classified as a neurotoxin associated with acute solvent syndrome. nih.govhaz-map.com Clinical signs observed in acute toxicity studies that are indicative of neurological impact include sluggishness, unsteady gait, and a comatose appearance. industrialchemicals.gov.au These manifestations are consistent with the central nervous system depression commonly associated with solvent exposure.

Irritation and Corrosivity (B1173158) Studies

The potential for this compound to cause local tissue damage upon contact has been evaluated through dermal and ocular studies.

Dermal and Ocular Corrosive Potential

Regulatory and experimental data confirm that this compound is a corrosive substance. In Australia, the compound is officially classified as corrosive. industrialchemicals.gov.au This classification is supported by safety data sheets which categorize it under "Skin Corrosion 1B," indicating that it causes severe skin burns and eye damage. nih.govnih.govindustrialchemicals.gov.au

An in vitro EpiDerm™ skin corrosivity test further substantiated its corrosive potential. industrialchemicals.gov.au In vivo animal studies on rabbits provided clear evidence of irreversible tissue damage. Following a brief three-minute exposure to the substance, one of the six test sites exhibited irreversible alteration of the tissue. industrialchemicals.gov.au Given its corrosive nature to the skin, it is also presumed to cause irreversible effects on the eyes. industrialchemicals.gov.au

In Vitro and In Vivo Irritation Assessments

In vivo irritation studies on rabbits have provided detailed insights into the dermal effects of this compound. In one study, the chemical was applied to three separate sites on each of six rabbits, with exposure periods of three minutes, one hour, and four hours. industrialchemicals.gov.au

Following the four-hour exposure, dermal reactions were observed. Two of the animals developed moderate erythema (redness) accompanied by very slight or slight oedema (swelling). industrialchemicals.gov.au The other four animals exhibited slight erythema with minimal to no oedema. industrialchemicals.gov.au The effects were monitored over a 14-day observation period. By the seventh day, one animal showed signs of more severe damage, including subepidermal tissue damage with the formation of eschar (a dry, dark scab or falling away of dead skin), which was still present at the end of the study. industrialchemicals.gov.au For the remaining animals, the irritation subsided to slight erythema in one case and resolved completely in the other four. industrialchemicals.gov.au

Table 1: Summary of In Vivo Dermal Irritation Study in Rabbits

Exposure DurationObservations (Immediately Post-Exposure)Observations (7-14 Days Post-Exposure)
3 MinutesNot detailedIrreversible tissue alteration at one site. industrialchemicals.gov.au
4 HoursModerate erythema with slight oedema (2 animals); Slight erythema (4 animals). industrialchemicals.gov.auSubepidermal tissue damage with persistent eschar (1 animal); Subsided irritation (5 animals). industrialchemicals.gov.au

Genotoxicity and Carcinogenicity Assessments

The potential for this compound to induce genetic mutations or cancer has been evaluated based on data from related glycol ethers.

Evaluation of Carcinogenic Potential

There are currently no valid carcinogenicity studies available for this compound or closely related monoethylene glycol ethers. industrialchemicals.gov.au Therefore, a definitive assessment of its carcinogenic potential cannot be made.

Reproductive and Developmental Toxicology

The effects of this compound on reproduction and development have been inferred from studies on other glycol ethers. A key principle in the toxicology of this chemical class is that the potential for testicular toxicity decreases as the length of the ether's alkyl chain increases. industrialchemicals.gov.au

Given that 2-butoxyethanol, a compound with a shorter alkyl chain, has been shown not to be a reproductive toxicant, it is concluded that this compound is also not toxic to the reproductive system. industrialchemicals.gov.au

In terms of developmental effects, studies on rats and rabbits exposed to a similar glycol ether via inhalation showed no adverse developmental outcomes. industrialchemicals.gov.au This was true even at exposure concentrations that caused signs of toxicity in the maternal animals. industrialchemicals.gov.au

Table 2: Summary of Reproductive and Developmental Toxicology Profile

Toxicological EndpointFindingBasis of Conclusion
Reproductive Toxicity Not considered a reproductive toxicant. industrialchemicals.gov.auThe potential for testicular toxicity in glycol ethers decreases with increasing alkyl chain length. The shorter-chain analogue, 2-butoxyethanol, is not a reproductive toxicant. industrialchemicals.gov.au
Developmental Toxicity No developmental effects observed in animal studies. industrialchemicals.gov.auInhalation studies in rats and rabbits with a related glycol ether showed no developmental effects, even at maternally toxic concentrations. industrialchemicals.gov.au

Impact on Reproductive System Integrity

The potential for glycol ethers to cause testicular toxicity is known to decrease as the length of the alkyl chain increases. industrialchemicals.gov.au While certain short-chain monoethylene glycol ethers, such as 2-ethoxyethanol, are recognized as reproductive toxicants, compounds with longer chains exhibit a different profile. industrialchemicals.gov.aunih.govosti.gov For instance, 2-butoxyethanol, which has a shorter alkyl chain than this compound, has been shown not to be a reproductive toxicant. industrialchemicals.gov.au Based on this trend of decreasing toxicity with increasing chain length, this compound is also not considered to be toxic to the reproductive system. industrialchemicals.gov.au

Developmental Effects in Animal Models

Studies involving animal models have been conducted to assess the potential for this compound and related compounds to cause developmental effects. In research on rats and rabbits exposed to a similar chemical, 2-(hexyloxy)ethanol, via inhalation, no developmental effects were observed. industrialchemicals.gov.au This lack of developmental toxicity was noted even at exposure concentrations that produced maternal toxicity, indicating that the compound did not interfere with normal fetal development under the study conditions. industrialchemicals.gov.au In contrast, studies on other substances like ethanol (B145695) have shown that embryonic exposure can lead to a range of developmental issues in animal models such as zebrafish, including reduced body size, decreased heartbeat rate, and increased numbers of apoptotic cells. mdpi.comnih.gov

Summary of Developmental Toxicity Findings for 2-(hexyloxy)ethanol
Animal ModelExposure RouteObserved Developmental EffectsMaternal Toxicity
RatsInhalationNone Noted industrialchemicals.gov.auObserved at high concentrations industrialchemicals.gov.au
RabbitsInhalationNone Noted industrialchemicals.gov.auObserved at high concentrations industrialchemicals.gov.au

Immunological and Sensitization Research

While data on this compound itself is limited, research into structurally related acrylate (B77674) compounds provides insight into potential immunological effects like contact dermatitis.

Allergic Contact Dermatitis and Urticaria Considerations for Related Acrylates

Allergic contact dermatitis (ACD) is a known risk associated with exposure to various acrylates. For example, 2-ethylhexyl acrylate, an acrylate ester of 2-ethylhexanol, has been identified as a cause of ACD from its use in the adhesive of a rivastigmine (B141) transdermal patch. nih.gov Similarly, other acrylates used in cosmetic glues, such as 2-hydroxyethyl methacrylate (B99206) and ethyl cyanoacrylate, have been shown to pose a risk of contact allergy, particularly for professionals like hairdressers and beauticians who have more intense and prolonged exposure. researchgate.netamsterdamumc.nl Ethyl alcohol itself can also, though rarely, induce immediate contact urticaria or delayed eczema. nih.gov Another related compound, ethylhexylglycerin, which is used in cosmetics and personal care products, is also a recognized, albeit infrequent, contact allergen. researchgate.net

Toxicokinetics and Metabolism Research

The study of toxicokinetics—how a substance is absorbed, distributed, metabolized, and excreted—is crucial for understanding its potential toxicity. While specific data for this compound is not detailed in the available research, studies on the related compound 2-butoxyethanol offer a valuable model.

Absorption, Distribution, and Elimination Pathways

Studies on human volunteers exposed to 2-butoxyethanol vapor provide a framework for understanding the toxicokinetics of glycol ethers. In one study, seven male volunteers were exposed to 20 ppm of 2-butoxyethanol for two hours during light physical exercise. nih.gov The respiratory uptake averaged 57% of the inhaled amount. nih.gov Following absorption, the concentration of 2-butoxyethanol in the blood reached a plateau level of 7.4 µmol/L. nih.gov The elimination of the compound was relatively rapid. nih.gov

Toxicokinetic Parameters of 2-Butoxyethanol in Humans (2-hour inhalation exposure)
ParameterValue
Respiratory Uptake57% of inspired amount nih.gov
Peak Blood Concentration7.4 µmol/L nih.gov
Elimination Half-Time40 minutes nih.gov
Mean Residence Time42 minutes nih.gov
Total Blood Clearance1.2 L/min nih.gov
Volume of Distribution (steady state)54 L nih.gov
Excretion in Urine (unchanged)<0.03% of total uptake nih.gov

Metabolic Transformations and Metabolite Identification

Once absorbed, glycol ethers undergo metabolic transformation. For 2-butoxyethanol, the primary metabolic pathway involves oxidation to butoxyacetic acid. nih.gov In the human volunteer study, while less than 0.03% of the total absorbed 2-butoxyethanol was excreted unchanged in the urine, the metabolite butoxyacetic acid accounted for 17% to 55% of the dose. nih.gov This indicates that metabolism is the primary route of elimination for this compound. Similarly, ethanol is metabolized into several compounds, including ethyl glucuronide and ethyl sulfate, which can be used as biomarkers for alcohol intake. nih.gov

Influence of Molecular Structure on Absorption Dynamics

The molecular structure of this compound is a key determinant of its absorption dynamics, particularly through the skin. As a member of the glycol ether family, its percutaneous absorption is influenced by factors such as molecular weight, lipophilicity, and volatility.

Research on a series of monoethylene glycol ethers has demonstrated a trend of decreasing absorption rate with increasing molecular weight and decreasing volatility. nih.govresearchgate.netnih.gov For instance, 2-methoxyethanol (molecular weight: 76.09 g/mol ) is more readily absorbed than 2-ethoxyethanol (90.12 g/mol ), which in turn has a higher absorption rate than 2-butoxyethanol (118.17 g/mol ). nih.govresearchgate.netnih.gov this compound, with a higher molecular weight of 174.28 g/mol , is therefore expected to have a slower rate of dermal absorption compared to these shorter-chain glycol ethers.

The branched 2-ethylhexyl alkyl chain in this compound also plays a role in its absorption profile. The branching can influence the compound's partitioning behavior and its interaction with the lipid bilayers of the stratum corneum. Quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, have been developed to predict the skin permeability of various compounds, including glycol ethers. nih.govmdpi.com These models often consider descriptors related to molecular size, lipophilicity (logP), and hydrogen bonding capacity, all of which are influenced by the alkyl chain length and branching.

The presence of both an ether and a hydroxyl group in the molecule imparts amphiphilic properties, allowing for some solubility in both aqueous and lipid environments. This characteristic is crucial for its ability to penetrate the skin's outer layer. Studies have also shown that the presence of water can significantly increase the dermal absorption of some glycol ethers. nih.govunityfvg.it

Table 1: Comparison of Dermal Absorption Rates for Select Glycol Ethers

CompoundMolecular Weight ( g/mol )Mean Steady-State Absorption Rate (mg/cm²/hr)
2-Methoxyethanol76.092.82
2-Ethoxyethanol90.120.796
2-Butoxyethanol118.170.198
2-(2-Methoxyethoxy)ethanol120.150.206
2-(2-Ethoxyethoxy)ethanol134.170.125
2-(2-Butoxyethoxy)ethanol162.230.035

Note: Data from in vitro studies on human skin. nih.govresearchgate.netnih.gov

Occupational and Public Health Risk Management

Strategies for Public Health Protection in Commercial Formulations

The presence of this compound in commercial products, such as cleaning agents and cosmetics, necessitates strategies to protect public health. epa.gov These strategies focus on limiting consumer exposure to levels that are considered safe.

Key strategies for public health protection include:

Concentration Limits: Regulatory bodies may establish maximum allowable concentrations of this compound in various consumer products. industrialchemicals.gov.au For example, some jurisdictions have regulations for glycol ethers in preparations, with specific first aid and safety directions applying above certain concentration thresholds. industrialchemicals.gov.au

Product Formulation: Manufacturers can formulate products to minimize dermal uptake. This can include adjusting the vehicle in which the glycol ether is present, as the matrix of the product can influence the rate of skin penetration.

Clear Labeling: Products containing this compound should have clear and understandable labels that inform consumers of its presence and any potential hazards. This includes precautionary statements and instructions for safe use, such as wearing gloves during application of cleaning products.

Public Information and Education: Public health agencies can play a role in educating consumers about the potential risks associated with certain chemicals in household products and promoting the use of safer alternatives.

Post-market Surveillance: Monitoring consumer complaints and conducting studies on the use of products containing this chemical can help identify any unforeseen risks and inform the need for further regulatory action.

Industry initiatives have also played a role in managing the risks of certain glycol ethers in consumer products, including voluntary removal of more toxic glycol ethers from formulations. epa.gov

Hazard Classification and Labeling Frameworks (e.g., GHS)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The classification of this compound under GHS is based on its toxicological properties.

According to aggregated GHS information, this compound is classified with the following hazards: nih.gov

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and eye damage or causes skin irritation.

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

The GHS label for this compound includes the following elements:

Pictograms:

Corrosion

Health Hazard/Exclamation Mark

Signal Word: Danger

Hazard Statements:

H312: Harmful in contact with skin.

H314: Causes severe skin burns and eye damage.

H315: Causes skin irritation.

H318: Causes serious eye damage.

Precautionary Statements: These provide standardized advice on the safe handling, storage, and disposal of the chemical. Examples include:

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P302+P352: IF ON SKIN: Wash with plenty of water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

P310: Immediately call a POISON CENTER or doctor/physician.

This standardized information is crucial for ensuring that workers and consumers who handle products containing this compound are aware of the potential hazards and the necessary safety precautions.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage

Environmental Occurrence, Fate, and Ecotoxicology

Environmental Presence and Sources

The primary route of entry for 2-(2-ethylhexyloxy)ethanol into the environment is through its industrial manufacture and its widespread use in a variety of commercial and consumer products. eastman.com As a versatile solvent and coalescing agent, it is a component in paints, coatings, cleaners, and inks. eastman.comboxa-solvents.com

Industrial releases can occur during the manufacturing process through:

Wastewater discharges: Effluents from production and formulation facilities may contain residual amounts of the compound.

Air emissions: Volatilization can lead to its release into the atmosphere from storage tanks, reactors, and during transfer processes.

Spills and leaks: Accidental releases during transport or handling can lead to direct contamination of soil and water.

Commercial and consumer use contributes significantly to diffuse environmental release:

Volatilization during application: When used in products like paints or cleaners, the compound can evaporate into the atmosphere. eastman.com

Wash-off and disposal: Cleaning products containing this compound are washed down drains, entering municipal wastewater systems. boxa-solvents.com Improper disposal of unused products also contributes to its presence in landfills and wastewater.

Information from the EPA's Chemical and Products Database (CPDat) indicates its presence in commercial and institutional products, as well as home maintenance products, highlighting the broad potential for release from numerous distributed sources. nih.gov

Ecotoxicological Impact Assessments

Ecotoxicology evaluates the adverse effects of chemical substances on ecosystems. The following subsections detail the known impacts of this compound on aquatic and terrestrial organisms, as well as its potential for bioaccumulation and long-term ecological consequences.

The aquatic environment is a primary recipient of many industrial chemicals. The acute toxicity of this compound to various aquatic organisms has been evaluated.

Acute Aquatic Toxicity Data for this compound

Organism Endpoint Value (mg/L)
Fish LC50 4.6
Water Flea (Daphnia magna) EC50 12

The impact of chemical substances on terrestrial ecosystems is a significant concern. However, specific studies on the terrestrial ecotoxicology of this compound, including its effects on soil-dwelling organisms such as earthworms and on various plant species, are not extensively reported in the available scientific literature. General knowledge about the toxicity of glycol ethers suggests that terrestrial organisms could be at risk if significant environmental concentrations were to occur.

Bioaccumulation refers to the accumulation of a substance in an organism at a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is often assessed by its bioconcentration factor (BCF). Due to the cost and ethical considerations of in-vivo testing, Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the BCF. For this compound, a predicted BCF of 426.6 L/kg has been reported. aftonchemical.com This value suggests a potential for bioaccumulation in aquatic organisms.

The combination of persistence (not readily biodegradable) and a potential for bioaccumulation raises concerns about the long-term ecological consequences of this compound. Persistent chemicals that can accumulate in organisms have the potential to biomagnify through the food chain, leading to higher concentrations in top predators. The chronic toxicity of the substance could then lead to adverse effects on populations of sensitive species over time. However, without specific long-term environmental monitoring and chronic toxicity studies for this compound, the full extent of its long-term ecological consequences remains an area requiring further research.

Role as a Versatile Molecular Tool in Chemical and Biochemical Synthesis

This compound is recognized as a versatile molecular tool in both chemical and biochemical contexts. bluetigerscientific.com Its utility stems from its dual functionality as a solvent and a reactant, and its ability to influence reaction environments. In chemical synthesis, it serves as a high-boiling point solvent, suitable for reactions requiring elevated temperatures. Its ether and alcohol functional groups allow it to dissolve a wide range of polar and nonpolar substances, facilitating homogeneous reaction mixtures. In biochemistry, it is employed in various applications, including the preparation and stabilization of nanoparticle systems for research purposes. bluetigerscientific.com Its biocompatibility at low concentrations and its specific solvent properties make it a useful component in the formulation of complex biological and chemical assays.

Advanced Materials Development

The distinct properties of this compound make it a key ingredient in the development of a variety of advanced materials.

Polymeric Matrices for Biomedical Applications (e.g., Drug Delivery, Imaging)

In the field of biomedical materials, this compound plays a role in the formation of polymeric nanoparticles and matrices. These systems are critical for applications such as controlled drug delivery and advanced in vivo imaging. Research has shown that low molecular weight polymers like PEG-PLGA (Poly(ethylene glycol)-poly(lactic-co-glycolic acid)) can form superior matrices for conjugated polymer nanoparticles used as contrast agents. bluetigerscientific.com The formulation of these nanoparticles often involves solvents like this compound to control particle size, ensure stability, and enhance the physicochemical properties of the final matrix. Its role is crucial in achieving the desired biocompatibility and performance for optical and photoacoustic imaging applications. bluetigerscientific.com

Organic Electronics and Semiconducting Polymer Synthesis

The synthesis of semiconducting polymers is fundamental to the advancement of organic electronics. The performance of these materials often depends on their molecular structure, including the nature of their side chains. The 2-ethylhexyloxy group, derived from 2-ethylhexanol, is a common solubilizing side chain in many high-performance conjugated polymers, such as poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV). wiley-vch.deacs.org The inclusion of this branched alkyl group enhances the solubility of the polymer in organic solvents, which is essential for processing and fabricating thin films for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). wiley-vch.deosti.gov this compound can be used as a high-boiling point solvent or processing additive during the synthesis and purification of these polymers, helping to control morphology and improve device performance. osti.gov

Film-Forming Agents in Coatings Technology

One of the most significant industrial applications of this compound is as a coalescing agent in latex paints and other water-based coatings. During the drying process of a latex paint, this slow-evaporating solvent temporarily softens the polymer particles, allowing them to fuse together into a continuous, durable, and smooth film. It effectively reduces the minimum film-forming temperature (MFFT) of the latex polymer, ensuring proper film formation even at lower temperatures. Its excellent solvency for a variety of resins and polymers makes it a highly effective film-forming additive.

Adhesives and Resins Formulations

In the formulation of adhesives and resins, this compound functions primarily as a plasticizer and solvent. specialchem.com As a plasticizer, it can be added to polymer formulations to increase flexibility and reduce brittleness. Its high boiling point ensures it remains in the formulation during processing and contributes to the final properties of the cured adhesive or resin. As a solvent, it helps to dissolve various components, ensuring a homogeneous mixture and controlling the viscosity of the formulation. This is particularly important in creating adhesives with specific application properties, such as controlled curing times and bond strengths.

Biomedical and Pharmaceutical Applications

The utility of this compound extends into broader biomedical and pharmaceutical applications, largely leveraging its properties as a solvent and a component in delivery systems. Glycol ethers, as a class, are used as solvents in the formulation of various products. epa.govnih.gov In pharmaceutical preparations, particularly topical formulations, it can act as a solvent and penetration enhancer, helping to dissolve active pharmaceutical ingredients (APIs) and facilitate their transport across the skin barrier. Its use in creating stable polymeric micelles and nanoparticles for drug delivery showcases its potential in developing advanced therapeutics. bluetigerscientific.com For instance, thermo-responsive polymeric micelles have been investigated for the dual controlled delivery of chemotherapeutic agents, a system where precise formulation using specific solvents is key to efficacy. bluetigerscientific.com

Summary of Applications for this compound
Application AreaSpecific RoleKey Function
Biochemical SynthesisVersatile Molecular ToolSolvent, reaction medium, component in assay formulation bluetigerscientific.com
Polymeric MatricesFormulation Solvent/AdditiveControls nanoparticle size and stability for drug delivery/imaging bluetigerscientific.com
Organic ElectronicsSolvent / Precursor ComponentSolubilizes semiconducting polymers (e.g., MEH-PPV) for device fabrication wiley-vch.deacs.org
Coatings TechnologyCoalescing AgentReduces MFFT, promotes continuous film formation in latex paints
Adhesives & ResinsPlasticizer / SolventIncreases flexibility and controls viscosity specialchem.com
PharmaceuticalsSolvent / Penetration EnhancerDissolves APIs and aids in topical drug delivery

Regulatory Science, Policy, and Global Frameworks

National and International Chemical Assessment Programs

In Australia, industrial chemicals like 2-(2-Ethylhexyloxy)ethanol are regulated by the Australian Industrial Chemicals Introduction Scheme (AICIS). The compound, listed under its formal name Ethanol (B145695), 2-[(2-ethylhexyl)oxy]-, is included on the Australian Inventory of Industrial Chemicals (AIIC). nih.gov Its presence on this inventory signifies that it is available for industrial use in the country.

Under the AICIS framework, specific obligations may be attached to the introduction and use of certain chemicals. For this compound, a "Specific Information Requirement" is in place. nih.gov This designation means that importers and manufacturers must provide AICIS with specific information about the chemical, and are obligated to report any significant changes in its importation or use within 28 days. nih.gov While a detailed, publicly available assessment report by AICIS for this specific chemical was not identified, its listing with specific information requirements indicates a defined level of regulatory oversight.

Within the European Union, this compound is subject to the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, managed by the European Chemicals Agency (ECHA). The compound is registered under EC number 216-323-7. sigmaaldrich.com According to information submitted by companies in their REACH registration dossiers, the substance is identified as causing serious eye irritation and skin irritation. europa.eu

The substance has not been included in the Community Rolling Action Plan (CoRAP), which means it has not been flagged for substance evaluation by an EU Member State to clarify any suspected risks to human health or the environment. europa.eu While ECHA provides a summary of the information from registration dossiers, including its uses and industry-reported classifications, a formal, comprehensive assessment report by the agency has not been published. europa.eu The regulation of the chemical is primarily managed through the data submitted by manufacturers and importers as part of the registration process.

In the United States, the Environmental Protection Agency (EPA) oversees industrial chemicals under the Toxic Substances Control Act (TSCA). This compound is listed on the TSCA Chemical Substance Inventory, permitting its use in American commerce. nih.gov

The EPA's Safer Choice program, which helps consumers and businesses find products with safer chemical ingredients, has evaluated a related substance, "Poly(oxy-1,2-ethanediyl), alpha-(2-ethylhexyl)-omega-hydroxy-". This substance is designated with a "Green half-circle," indicating it is "expected to be of low concern based on experimental and modeled data." nih.gov Furthermore, the chemical is exempt from certain reporting requirements under the Chemical Data Reporting (CDR) rule. nih.gov

Although a comprehensive risk assessment under major EPA programs like the Integrated Risk Information System (IRIS) was not found, the U.S. Army Public Health Command has established Military Exposure Guidelines (MEGs) for this compound, indicating a toxicological review for specific military deployment scenarios. health.mil

In Canada, the Canadian Environmental Protection Act, 1999 (CEPA 1999) is the primary legislative tool for assessing and managing chemical substances. A search of publicly available information from the Government of Canada did not yield a specific screening assessment report for this compound under this act. The substance was noted in a 1987 issue of the Canada Gazette, indicating its presence in Canadian commerce at that time, but it does not appear to have been prioritized for a detailed risk assessment in subsequent years under the CEPA framework. collectionscanada.gc.ca

Hazard Communication and Classification Systems

Effective hazard communication is a cornerstone of chemical safety, ensuring that workers and consumers are aware of potential risks. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for this communication.

The GHS classification for this compound has been established through data submitted to regulatory bodies and by chemical suppliers. While there can be minor variations depending on the data source and impurities, a consistent hazard profile emerges.

According to the aggregated data from notifications to the ECHA C&L Inventory, the substance is classified with multiple hazards. nih.goveuropa.eu The most frequently notified classifications by companies include serious eye damage and skin irritation. nih.gov Safety Data Sheets from suppliers often indicate more severe classifications, such as causing severe skin burns and eye damage. sigmaaldrich.com

The following table summarizes the GHS classification for this compound based on information provided by ECHA and major suppliers.

Hazard Class Hazard Category Hazard Statement Code Hazard Statement Pictogram
Acute Toxicity (Dermal)Category 4H312Harmful in contact with skinGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 1B / 1CH314Causes severe skin burns and eye damageGHS05 (Corrosion)
Skin Corrosion/IrritationCategory 2H315Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye IrritationCategory 1H318Causes serious eye damageGHS05 (Corrosion)
Serious Eye Damage/Eye IrritationCategory 2H319Causes serious eye irritationGHS07 (Exclamation Mark)
Acute Toxicity (Oral)Category 4H302Harmful if swallowedGHS07 (Exclamation Mark)

Data compiled from ECHA C&L Inventory and supplier Safety Data Sheets. nih.govsigmaaldrich.comeuropa.eu

Development of Hazard Statements and Precautionary Measures

The classification and labelling of this compound are guided by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov Based on aggregated data from notifications to the European Chemicals Agency (ECHA), a set of standardized hazard and precautionary statements has been developed to communicate the risks associated with this compound. nih.gov These statements form the basis of safety data sheets (SDS) and product labels, providing essential information for safe handling and use. sdsmanager.com

The primary hazards identified include acute dermal toxicity, skin corrosion, and serious eye damage. sigmaaldrich.com The signal word "Danger" is used to indicate the severity of these potential hazards. nih.govsdsmanager.com

Table 1: GHS Hazard and Precautionary Statements for this compound

Code Statement Classification
Hazard Statements
H312 Harmful in contact with skin. sdsmanager.com Acute Toxicity (Dermal), Category 4
H314 Causes severe skin burns and eye damage. sdsmanager.comsigmaaldrich.com Skin Corrosion, Category 1B
H318 Causes serious eye damage. nih.govsdsmanager.com Serious Eye Damage, Category 1
H302 Harmful if swallowed. nih.gov Acute Toxicity (Oral), Category 4
H315 Causes skin irritation. nih.gov Skin Corrosion/Irritation
H319 Causes serious eye irritation. nih.gov Serious Eye Damage/Eye Irritation
Precautionary Statements
P264 Wash skin thoroughly after handling. sdsmanager.com Prevention
P280 Wear protective gloves/ protective clothing/ eye protection/ face protection. sdsmanager.comsigmaaldrich.com Prevention
P301 + P330 + P331 IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. sdsmanager.com Response
P303 + P361 + P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. sdsmanager.com Response
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. sdsmanager.com Response
P310 Immediately call a POISON CENTER/doctor. sdsmanager.com Response
P405 Store locked up. sdsmanager.comsigmaaldrich.com Storage

This table is based on information from multiple sources and represents a composite of commonly cited GHS statements for the compound. nih.govsdsmanager.comsigmaaldrich.commsds-europe.com

Occupational Health and Safety Standards

Protecting workers from potential exposure to this compound is a critical component of workplace safety regulations. These standards are implemented through a combination of exposure controls, monitoring, and adherence to industry-wide best practices.

Workplace Exposure Controls and Monitoring

Currently, specific occupational exposure limit values for this compound have not been established by major regulatory bodies. In the absence of specific limits, a risk-based approach is necessary, focusing on minimizing exposure through engineering controls, administrative controls, and the use of personal protective equipment (PPE). industrialchemicals.gov.au

Key Exposure Controls:

Engineering Controls: Use of adequate ventilation to control airborne vapors and aerosols is recommended. chemicalbook.com

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling the substance. This includes:

Eye/Face Protection: Tightly fitting safety goggles or a faceshield. sigmaaldrich.comchemicalbook.com

Skin Protection: Chemical-resistant gloves and protective clothing to prevent skin contact. sdsmanager.com

Respiratory Protection: Required when vapors or aerosols are generated. A filter type ABEK is often recommended. sigmaaldrich.com

Hygiene Measures: Workers should wash hands and face thoroughly after handling the substance. Contaminated clothing should be changed immediately, and preventive skin protection applied. chemicalbook.com

Monitoring for glycol ethers in the workplace can involve air sampling to assess airborne concentrations. For instance, OSHA provides detailed methods for other glycol ethers like 2-butoxyethanol (B58217), which involve sampling using sorbent tubes followed by gas chromatography analysis. osha.gov Such methods represent a general framework that could be adapted for monitoring workplace exposure to this compound.

Development of Industry Best Practices

Industry best practices for handling this compound are derived from safety data sheets and general chemical safety guidelines. These practices are designed to minimize risks throughout the chemical's lifecycle, from storage to disposal.

Storage: The compound should be stored in a tightly closed container in a well-ventilated area, and kept locked up or in an area accessible only to authorized personnel. sdsmanager.comchemicalbook.com It is classified as a combustible, corrosive hazardous material. sigmaaldrich.com

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or aerosols. chemicalbook.com Emergency procedures should be established, and spills should be contained and collected with liquid-absorbent material. chemicalbook.com

Industry Collaboration: The European Solvents Industry Group (ESIG) has developed "generic exposure scenarios" (GES) for solvents, which group substances by hazard and use to define risk management approaches. glycol-ethers.eu This type of collaborative effort helps establish consistent best practices across the industry for families of chemicals like glycol ethers. glycol-ethers.eu

Consumer Product Regulation and Safety

The presence of glycol ethers, including this compound, in consumer products necessitates regulatory oversight to ensure public safety. This involves evaluating their presence in various formulations and, in some cases, establishing content thresholds.

Evaluation of Chemical Presence in Domestic Formulations

This compound, also known as ethylene (B1197577) glycol 2-ethylhexyl ether, is used in a variety of household, commercial, and industrial products. nih.govsigmaaldrich.comchemicalbook.com Its properties as a solvent make it suitable for use in cleaning products, paints, and coatings. epa.gov

Table 2: Documented Uses of this compound in Products

Product Category Specific Use/Product Type
Cleaning & Household Care General cleaning products, glass cleaner concentrate, heavy-duty multi-surface cleaners. epa.gov
Paints & Coatings Raw material for paints and primers. epa.gov

| Industrial & Occupational | Industrial surface cleaners, photography developing chemicals. epa.gov |

The U.S. Environmental Protection Agency (EPA) tracks the use of this chemical in various formulations, confirming its presence in both consumer-facing and industrial applications. nih.govepa.gov For example, it is a known component in certain glass and multi-surface cleaners. epa.gov A similar glycol ether, 2-(hexyloxy)ethanol, is reported in domestic cleaning products at concentrations up to 5%. industrialchemicals.gov.au

Regulatory Thresholds for Glycol Ether Content

While specific regulatory thresholds for this compound in consumer products are not widely established, regulations for the broader category of glycol ethers provide a framework for control. These regulations often focus on concentration limits to mitigate potential health risks.

For instance, in Australia, preparations containing more than 10% of certain ethylene glycol monoalkyl ethers fall under Schedule 6 of the poison standard, requiring specific warning labels. industrialchemicals.gov.au In Europe, concerns over impurities in some glycol ether products have led to discussions about concentration thresholds, such as a 0.5% limit for the reprotoxic beta isomer of PGME in marketed products. anses.fr

Future Research Directions and Emerging Areas

Elucidating Underexplored Biological Activities

While the primary toxicological effects of many glycol ethers have been investigated, the broader biological activities of 2-(2-Ethylhexyloxy)ethanol remain largely unexplored. Future research should focus on screening this compound for a wider range of pharmacological and biological activities beyond its immediate toxicological profile. Areas of potential investigation include its effects on various enzyme systems, receptor interactions, and potential as a signaling molecule. Given its chemical structure, which includes an ether linkage and a hydroxyl group, it is plausible that this compound could interact with biological systems in ways not yet characterized. For instance, its structural similarity to endogenous molecules could lead to unforeseen interactions with cellular components. A comprehensive screening using high-throughput in vitro assays could reveal novel biological targets and pathways affected by this compound.

Furthermore, a review of ethylene (B1197577) oxide derived glycol ethers concluded that there is no significant evidence to suggest that they target endocrine organs or perturb endocrine pathways, with observed toxicity occurring through non-endocrine modes of action. However, continued investigation into the potential for endocrine disruption, particularly at low exposure levels and in sensitive populations, would be valuable to definitively rule out such activity for this compound.

Resolving Contradictions in Toxicological Profiles

Contradictions and uncertainties in the toxicological profile of this compound warrant further investigation to provide a clearer understanding of its potential risks. While some sources classify it as a mild skin irritant, others indicate it can cause severe skin burns and eye damage ewg.org. These discrepancies may arise from variations in study designs, concentrations tested, and exposure durations. A comprehensive review and meta-analysis of existing toxicological data could help to identify the sources of these inconsistencies.

A significant area for future research is the direct comparison of in vitro and in vivo data for this compound to understand the translation of cellular level effects to whole-organism responses. A study by the National Toxicology Program (NTP) on the disposition and metabolism of Ethylene Glycol 2-Ethylhexyl Ether (EGEHE) in Sprague Dawley rats, B6C3F1/N mice, and in rat hepatocytes provides a foundational dataset for such a comparative analysis nih.govresearchgate.netnih.gov.

The in vitro component of the study demonstrated that EGEHE was rapidly cleared in rat hepatocytes with a half-life of approximately 4 minutes, and there was no significant difference in clearance between male and female hepatocytes nih.gov. The in vivo studies showed that following oral administration, the compound was well-absorbed in both rats (80-96%) and mice (91-95%) nih.gov. Dermal absorption was moderate in both species (rats: 25-37%, mice: 22-24%) nih.gov. Once absorbed, the radioactivity from [¹⁴C]EGEHE was rapidly and primarily excreted in the urine nih.gov.

Interestingly, the alkoxyacetic acid metabolite, which is a key mediator of toxicity for shorter-chain ethylene glycol ethers, was not detected in the urine of rats or mice treated with EGEHE nih.gov. This finding is significant as it suggests a different metabolic pathway and potentially a different toxicological profile compared to more well-studied glycol ethers like 2-butoxyethanol (B58217). The primary route of metabolism for EGEHE appears to be extensive, with very little of the parent compound found in the urine nih.gov.

A notable species difference was observed in the exhalation of volatile compounds, which was significantly higher in mice (19-20%) compared to rats (<2%) nih.gov. This highlights the importance of considering species-specific metabolic differences when extrapolating animal data to humans.

To further resolve toxicological uncertainties, future studies should directly compare the cytotoxic concentrations in various cell lines with the doses that elicit systemic toxicity in animal models. This would help in understanding the margins of safety and in developing more predictive in vitro models for risk assessment.

Interactive Data Table: In Vivo Disposition of [¹⁴C]EGEHE in Rats and Mice

SpeciesRouteDose (mg/kg)Absorption (%)Primary Excretion Route
RatOral5096Urine
RatOral15080Urine
RatOral50085Urine
RatDermal5037Urine
MouseOral5095Urine
MouseOral15091Urine
MouseOral50092Urine
MouseDermal5022-24Urine

Data sourced from the National Toxicology Program (NTP) study on the disposition and metabolism of Ethylene Glycol 2-Ethylhexyl Ether nih.govnih.gov.

To move beyond traditional toxicological endpoints, future research should employ advanced dose-response modeling techniques, such as benchmark dose (BMD) modeling. This approach can provide a more quantitative and statistically robust characterization of the dose-response relationship for critical effects. For this compound, BMD modeling could be applied to existing developmental toxicity data for related compounds or to new data generated from targeted studies to derive points of departure for risk assessment.

Currently, there is a lack of specific biomonitoring data for this compound in human populations. Developing and validating analytical methods to measure the parent compound or its specific metabolites in human matrices like urine or blood is a critical next step. Biomonitoring studies in occupationally exposed populations and the general population would provide valuable data on the extent of human exposure and help to validate exposure models. These studies would also be instrumental in establishing a link between external exposure levels and internal dose, which is a key component of a comprehensive risk assessment.

Advancements in Environmental Risk Assessment Methodologies

The environmental risk assessment of this compound would benefit from more refined methodologies that go beyond standard screening-level assessments. This includes a deeper understanding of its environmental degradation and more sophisticated modeling of its fate and transport.

While it is generally understood that glycol ethers are biodegradable, the specific transformation products of this compound in various environmental compartments (soil, water, air) are not well-characterized. For a related compound, 2-butoxyethanol, degradation proceeds via oxidation to 2-butoxyacetic acid, followed by ether bond cleavage to yield glyoxylate and n-butanol nih.gov. It is plausible that this compound follows a similar pathway, initially oxidizing to 2-(2-ethylhexyloxy)acetic acid.

Future research should focus on identifying the full range of biotic and abiotic degradation products of this compound. This is crucial because the transformation products may have different toxicological and environmental fate properties than the parent compound. For example, studies on other glycol ethers have shown that some degradation products can be more persistent or toxic. Laboratory studies simulating different environmental conditions (e.g., aerobic and anaerobic conditions in water and soil, photodegradation in air and water) are needed to identify these products and determine their formation and degradation rates.

Current environmental fate and transport models often rely on generic assumptions. To improve the accuracy of environmental risk assessments for this compound, more refined modeling approaches are necessary. This would involve incorporating site-specific environmental parameters and more detailed chemical property data into fate and transport models.

Predictive tools like the US EPA's EPI Suite™ can provide initial estimates of environmental fate properties. However, these models should be validated and refined with experimental data specific to this compound. For instance, experimentally determined soil-water partition coefficients (Koc) and bioconcentration factors (BCF) would significantly improve the reliability of model predictions.

Furthermore, multi-compartment fugacity models can be employed to simulate the distribution of this compound and its transformation products throughout the environment. These models can help to identify the environmental compartments where the substance is likely to accumulate and to estimate predicted environmental concentrations (PECs) under various release scenarios. Such refined modeling, coupled with a better understanding of transformation products, will lead to a more robust and realistic environmental risk assessment.

Sustainable Chemistry and Green Synthesis Initiatives

Development of Environmentally Benign Alternatives

As a glycol ether, this compound is part of a class of solvents that has faced scrutiny regarding its environmental and health impacts. Consequently, a significant area of research focuses on identifying and developing greener alternatives that offer similar functionalities with improved safety and sustainability profiles.

Key research findings in the development of these alternatives include:

Bio-based Solvents: A prominent trend is the shift from petrochemical-based solvents to those derived from renewable resources. sigmaaldrich.com Bio-based solvents such as ethyl lactate, derived from the fermentation of sugar, and 2-Methyltetrahydrofuran (2-MeTHF), produced from corncobs and bagasse, are being investigated as substitutes for conventional solvents like tetrahydrofuran and dichloromethane. sigmaaldrich.com

Levulinate Esters and Ketals: Ethyl and butyl levulinate, synthesized from levulinic acid obtained from biomass, are emerging as high-performance, non-toxic solvents. re-chemistry.com They are characterized by high boiling points and low volatility, making them safer for various applications. re-chemistry.com Levulinate ketals, another class of bio-solvents, offer excellent solvency and are readily biodegradable. re-chemistry.com

Propylene (B89431) Glycol Ethers: Propylene glycol-based ethers, such as propylene glycol n-butyl ether (PNP), are often considered as substitutes for some ethylene glycol (E-series) ethers due to their different toxicological profiles. tpiohio.com

Novel Solvent Blends: For specific applications like those in the oil and gas industry, research is underway to develop alternative solvent blends with improved biodegradability and lower toxicity compared to traditional glycol-based mutual solvents. google.com

The following table summarizes some of the environmentally benign alternatives to traditional glycol ethers and their key characteristics:

Alternative SolventSourceKey AdvantagesPotential Applications
Ethyl LactateFermentation of sugarSafer, more sustainable than ethyl acetate and acetone. Coatings, cleaners, cosmetics. re-chemistry.com
2-Methyltetrahydrofuran (2-MeTHF)Corncobs, sugarcane bagasseSafer, more sustainable than dichloromethane and tetrahydrofuran. Organometallic reactions. sigmaaldrich.com
Butyl LevulinateBiomass (levulinic acid)Low volatility, non-flammable, readily biodegradable. re-chemistry.comCoatings, cleaners, adhesives. re-chemistry.com
Cyclopentyl Methyl Ether (CPME)Catalytic reactionResists peroxide formation, more stable than THF. Organometallic reactions, chemical synthesis. sigmaaldrich.com
Propylene CarbonateSyntheticNon-toxic, high boiling point, stable. impag.chWide spectrum of applications. impag.ch

Optimization of Synthetic Processes for Reduced Environmental Impact

In addition to finding alternatives, significant research is dedicated to making the production of existing and related chemicals, including ethers and alcohols, more environmentally friendly. This involves optimizing synthetic routes to reduce waste, energy consumption, and the use of hazardous materials.

Detailed research findings in this area include:

Catalytic Processes: The use of advanced catalysts is a cornerstone of green synthesis. For instance, the synthesis of cyclohexanol and ethanol (B145695) through the hydrogenation of cyclohexyl acetate has been optimized using Zn-promoted Cu/Al2O3 catalysts. rsc.org This research highlights the potential for catalytic routes to improve the efficiency and selectivity of alcohol production, which are key components in the synthesis of ethers. rsc.org

Phase Transfer Catalysis: In the synthesis of related compounds like ethylhexylglycerin from 2-ethylhexylglycidyl ether, phase transfer catalysts such as Tetra-n-butyl ammonium (B1175870) bromide (TBAB) have been shown to increase the yield. google.com This methodology can potentially be adapted to the synthesis of this compound to improve reaction efficiency and reduce byproducts.

Process Parameter Optimization: Research into the synthesis of 2-ethylhexylglycidyl ether, a related ether, has detailed the optimization of reaction conditions such as temperature, reaction time, and the molar ratio of reactants to maximize product yield. google.com Applying similar principles to the production of this compound could lead to a more sustainable manufacturing process.

Novel Applications and Materials Science Innovations

The unique combination of a branched alkyl chain and a hydrophilic ether-alcohol moiety in this compound makes it an interesting candidate for exploration in advanced materials and biomedical applications.

Exploration in Advanced Functional Materials

Recent research has begun to explore the potential of 2-ethylhexanol derivatives in the creation of novel materials with specialized properties.

Detailed research findings include:

Innovative Surfactant Structures: While 2-ethylhexanol ethoxylates have not been widely used as nonionic surfactants due to their weaker amphiphilic properties, recent studies have shown that sequenced propoxylation and ethoxylation of 2-ethylhexanol can create innovative amphiphilic structures with unique interfacial activity. researchgate.netmdpi.com These new derivatives exhibit excellent adsorption and wetting properties, particularly on polymer surfaces, and have the potential to compete with conventional surfactants. researchgate.netmdpi.com The use of dimetalcyanide catalysts in their synthesis can lead to surfactants with high biodegradability and potentially lower ecotoxicity. mdpi.com

Plasticizers in Polymers: this compound is identified as a plasticizer in polymer applications. specialchem.com Further research could explore its use in developing advanced polymer formulations with tailored flexibility, durability, and performance characteristics for various industrial uses.

Biomedical Engineering and Drug Delivery System Enhancements

The properties of this compound suggest its potential utility in the field of biomedical engineering, particularly in the design of drug delivery systems.

Detailed research findings in related areas that suggest potential applications include:

Ethanol-Based Vesicular Carriers: Ethanol is a key component in advanced transdermal drug delivery systems such as nanoethosomes and transethosomes. These are lipid-based vesicles with a high ethanol content that enhances their flexibility and ability to penetrate the skin. nih.gov The presence of ethanol disrupts the lipid bilayer of the skin, allowing for deeper penetration of encapsulated drugs. nih.gov Given that this compound is an alcohol with both lipophilic and hydrophilic characteristics, it could be explored as a component in such systems to potentially modulate vesicle properties and drug release profiles.

Hydrogels for Biomedical Applications: Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water and are used extensively in biomedical applications like drug delivery and tissue engineering. nih.govresearchgate.net Poly(vinyl alcohol) (PVA) is a common polymer used in hydrogels due to its biocompatibility and stability. researchgate.netutexas.edu The solvent properties of this compound could be investigated in the formulation of hydrogels, potentially influencing their swelling behavior, mechanical properties, and drug-loading capacity.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(2-Ethylhexyloxy)ethanol, and how can reaction conditions be optimized for laboratory-scale production?

  • Methodological Answer : The compound is synthesized via nucleophilic reaction of ethylene oxide with 2-ethylhexanol under basic conditions, typically using potassium hydroxide (KOH) as a catalyst. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalyst Concentration : 1–2% (w/w) of KOH to ensure efficient ring-opening of ethylene oxide.
  • Purification : Post-reaction distillation (120–150°C at reduced pressure) removes unreacted precursors and by-products like diethylene glycol derivatives .
    • Optimization Tip : Use inline FTIR or GC monitoring to track ethylene oxide consumption and adjust feed rates dynamically.

Q. What are the key physicochemical properties of this compound that influence its selection as a solvent in organic synthesis?

  • Critical Properties :

  • logP (2.46) : Balances hydrophilicity and lipophilicity, enabling solubilization of polar and non-polar compounds.
  • Polar Surface Area (29.46 Ų) : Facilitates hydrogen bonding with substrates.
  • Boiling Point (~230°C) : Suitable for high-temperature reactions without rapid evaporation .
    • Application : Preferred for reactions requiring moderate polarity, such as SN2 substitutions or nanoparticle synthesis, where solvent stability is crucial.

Q. What safety protocols should be implemented when handling this compound in laboratory settings to minimize occupational exposure risks?

  • Protocols :

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS08 classification for systemic toxicity) .
  • Ventilation : Use fume hoods for operations generating vapors; maintain airborne concentrations below 10 ppm .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
    • Monitoring : Regular medical exams for exposed personnel, focusing on hepatic and renal function due to potential metabolite accumulation .

Advanced Questions

Q. How can researchers investigate the antimicrobial mechanisms of this compound, and what experimental models are appropriate for validating its efficacy?

  • Methodology :

  • MIC Assays : Determine minimum inhibitory concentration (MIC) using broth microdilution (e.g., 0.5% against S. aureus and E. coli) .
  • Biofilm Disruption : Quantify biofilm biomass via crystal violet staining after treatment.
  • Membrane Integrity Tests : Use propidium iodide uptake assays to assess bacterial membrane damage .
    • Validation : Compare with standard antimicrobials (e.g., chlorhexidine) and validate in ex vivo models like porcine skin grafts.

Q. What analytical techniques are most suitable for quantifying this compound in complex mixtures, and how can method validation be conducted?

  • Techniques :

  • GC-MS : Employ a DB-5 column (30 m × 0.25 mm) with electron ionization; retention time ~12.3 min.
  • HPLC : Use a C18 column and UV detection at 210 nm for polar mixtures .
    • Validation :
  • Linearity : R² > 0.99 across 0.1–100 µg/mL.
  • LOD/LOQ : Establish via signal-to-noise ratios (3:1 and 10:1, respectively).
  • Recovery Tests : Spike samples with known concentrations (e.g., 90–110% recovery acceptable) .

Q. How does the solvent behavior of this compound affect reaction kinetics in comparison to other glycol ethers, and how can this be systematically evaluated?

  • Comparative Analysis :

  • Solubility Parameters : Hansen solubility parameters (δD=16.3, δP=4.5, δH=9.1) vs. ethylene glycol monohexyl ether (δD=17.1, δP=3.8, δH=8.7) .
  • Reaction Kinetics : Measure rate constants for esterification or nucleophilic substitutions in varied solvents.
    • Evaluation : Use Arrhenius plots to compare activation energies; lower values indicate superior solvent-mediated transition-state stabilization .

Q. What strategies can be employed to resolve discrepancies in reported toxicological data for this compound across different studies?

  • Approaches :

  • Dose-Response Reanalysis : Normalize data to body surface area or metabolic rates (e.g., allometric scaling for rodent-to-human extrapolation).
  • In Vitro/In Vivo Correlation: Compare hepatocyte viability assays (IC50) with rodent LD50 values .
  • Exposure Assessment : Account for differences in exposure duration and routes (dermal vs. inhalation) .
    • Tool : Meta-analysis using PRISMA guidelines to identify confounding variables (e.g., solvent purity >98% vs. technical-grade).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.